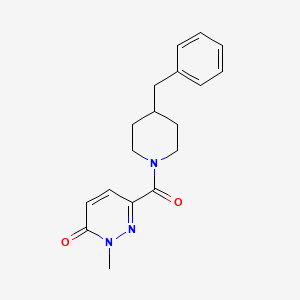

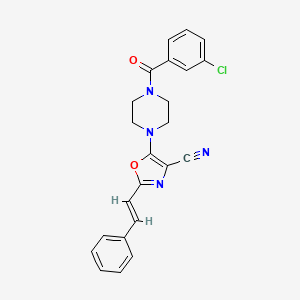

![molecular formula C20H23N3O B2661843 N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 289491-34-5](/img/structure/B2661843.png)

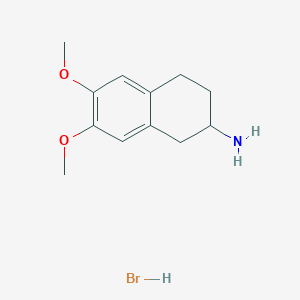

N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine derivatives are nitrogen-containing heterocyclic compounds that play an important role in medicinal chemistry. They can serve as frameworks for small molecule synthesis, drug design, and drug discovery . Some of the piperazine derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .

Synthesis Analysis

Piperazine derivatives can be synthesized in a single step from the reaction of isocyanates with certain compounds in toluene at 40–45 °C, for 1 h. This simple method affords high yields (75–85%), under catalysis-free and mild reaction conditions .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques . To further confirm the chemical identity of the adducts, a crystal of the compound can be prepared and analyzed using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives typically involve the reaction of isocyanates with certain compounds .Wissenschaftliche Forschungsanwendungen

Discovery and Optimization of Piperazine Derivatives

A study focused on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high throughput screening, highlighted the importance of the triazine heterocycle for potency and selectivity. This work underlines the significance of phenyl group substitution in enhancing oral exposure and reducing clearance, providing insights into the structural optimization for bioactivity (R. Thalji et al., 2013).

Catalysts for Hydrosilylation

L-Piperazine-2-carboxylic acid derived N-formamides were developed as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the potential of piperazine derivatives in synthetic chemistry for achieving high yields and selectivities across a broad range of substrates (Zhouyu Wang et al., 2006).

BACE1 Inhibitors

Another study synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors using a Ugi-multicomponent reaction. The inhibitory activity of these compounds was assessed, with one derivative showing superior inhibition. This suggests the relevance of piperazine derivatives in the development of therapeutic agents for diseases like Alzheimer's (N. Edraki et al., 2015).

Antipsychotic Agents

Research into heterocyclic analogues of 1192U90 targeted potential antipsychotic agents, demonstrating the synthesis and evaluation of various heterocyclic carboxamides. This work underscores the versatility of piperazine derivatives in drug discovery, particularly for psychiatric conditions (M. H. Norman et al., 1996).

Antimicrobial and Antiviral Activities

A novel series of urea and thiourea derivatives of piperazine doped with Febuxostat was synthesized, showing promising antiviral and antimicrobial activities. This research highlights the potential of piperazine derivatives in addressing infectious diseases (R. C. Krishna Reddy et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2,(H,21,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMMORSXNOMQCE-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

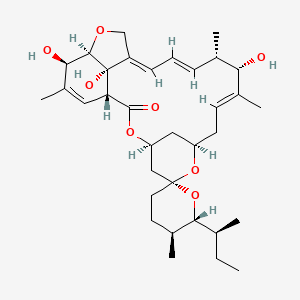

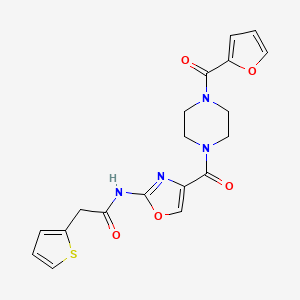

![6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2661766.png)

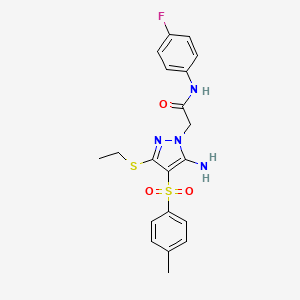

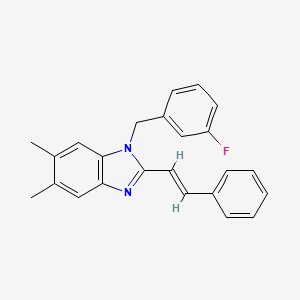

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2661773.png)

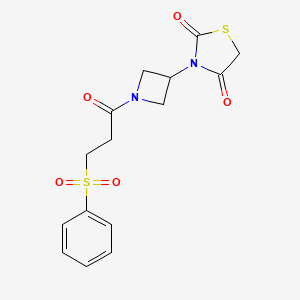

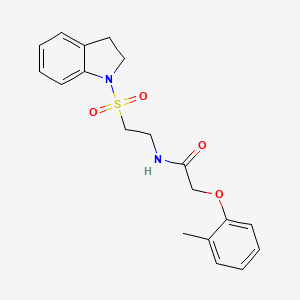

![ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2661774.png)

![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)